4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid
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Overview
Description
4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H4BCl2F3O2. It is a boronic acid derivative characterized by the presence of dichloro and trifluoromethyl groups attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-boron bonds .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki-Miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds . The reaction is known for its mild conditions and functional group tolerance .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction involves the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes can be problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has been found to revert back to the mono-borylated alkene .
Pharmacokinetics
The compound is a solid at room temperature and should be stored at 2-8°c .
Result of Action
The result of the action of 4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki-Miyaura coupling reaction is known for its mild and functional group tolerant conditions . The compound should be stored at 2-8°C and is stable under normal temperatures and pressures .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing 1,2- or 1,3-diols, such as carbohydrates and glycoproteins . This property makes them valuable tools in the study of biochemical processes.
Cellular Effects
The specific cellular effects of 4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid are not well-studied. Boronic acids are known to influence cell function in various ways. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins, which could potentially affect their localization or accumulation .
Subcellular Localization
Boronic acids are known to be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4,5-dichloro-2-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the boronic acid to the corresponding borane.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, depending on the nature of the coupling partner in the Suzuki-Miyaura reaction .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenylboronic acid: This compound is similar in structure but lacks the dichloro substituents.
4-Chloro-2-(trifluoromethyl)phenylboronic acid: This compound has only one chlorine substituent and is used in similar applications.
Uniqueness
4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both dichloro and trifluoromethyl groups, which enhance its reactivity and stability in cross-coupling reactions. The combination of these substituents provides a balance of electronic and steric effects, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
[4,5-dichloro-2-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BCl2F3O2/c9-5-1-3(7(11,12)13)4(8(14)15)2-6(5)10/h1-2,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSXKLWMZSVERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C(F)(F)F)Cl)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BCl2F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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